Citalopram Descyano Impurity Oxalate Citalopram Descyano Impurity Oxalate
Brand Name: Vulcanchem
CAS No.: 390817-87-5
VCID: VC0195621
InChI:
SMILES:
Molecular Formula: C21H24FNO5
Molecular Weight: 389.43

Citalopram Descyano Impurity Oxalate

CAS No.: 390817-87-5

Cat. No.: VC0195621

Molecular Formula: C21H24FNO5

Molecular Weight: 389.43

Purity: > 95%

* For research use only. Not for human or veterinary use.

Citalopram Descyano Impurity Oxalate - 390817-87-5

Specification

CAS No. 390817-87-5
Molecular Formula C21H24FNO5
Molecular Weight 389.43

Introduction

Chemical Structure and Properties

Citalopram Descyano Impurity Oxalate derives its name from its structural relationship to citalopram, specifically the absence of the cyano (-CN) group that is present in the parent compound. The chemical structure features several key components:

PropertyValue
Molecular Formula (Free Base)C19H22FNO
Molecular Formula (Oxalate Salt)C19H22FNO·C2H2O4
Molecular Weight (Free Base)299.38 g/mol
Molecular Weight (Oxalate Salt)389.43 g/mol
Physical StateSolid
Structural FeaturesFluorophenyl group, isobenzofuran ring, dimethylaminopropyl chain

The structure contains a fluorophenyl group attached to an isobenzofuran ring system with a dimethylaminopropyl side chain . This specific arrangement is crucial for understanding its relation to the parent compound and its potential effects on pharmaceutical formulations.

Relationship to Citalopram

Citalopram is a racemic compound containing both S-(+) and R-(-) enantiomers, with the S-(+) enantiomer (escitalopram) being pharmacologically active in terms of serotonin reuptake inhibition . The descyano impurity maintains much of the structural backbone of citalopram but lacks the cyano group, which significantly alters its pharmacological properties.

The relationship between citalopram and its descyano impurity is particularly important because:

  • It provides insight into degradation pathways of the active pharmaceutical ingredient

  • It helps in understanding potential metabolic products

  • It serves as a marker for manufacturing quality and stability

  • It assists in developing more effective analytical methods for quality control

The structural similarity explains why this impurity is carefully monitored in pharmaceutical production and quality control processes.

Analytical Applications and Detection

Citalopram Descyano Impurity Oxalate serves several important analytical purposes in pharmaceutical research and quality control:

Reference Standard Applications

Analytical TechniqueApplication
HPLCPrimary method for quantitative determination
LC-MS/MSStructural confirmation and trace analysis
GC-MSAlternative method for volatile derivatives
Spectroscopic MethodsStructural characterization

These analytical applications demonstrate the importance of this impurity in maintaining pharmaceutical quality standards and ensuring patient safety.

Comparison with Other Citalopram Impurities

Citalopram Descyano Impurity Oxalate is one of several known impurities associated with citalopram. Understanding its place among these related compounds provides important context:

ImpurityChemical CharacteristicsRelationship to Citalopram
Citalopram Descyano ImpurityLacks cyano groupSynthetic intermediate/degradation product
Desfluoro CitalopramLacks fluorine atomSynthetic by-product (CAS: 1093072-86-6)
Citalopram EP Impurity C (3-Oxo Citalopram)Oxidized formOxidative degradation product
Citalopram N-OxideContains N-oxide groupOxidative metabolite
Citalopram Ring-Opening ImpurityRing structure alteredDegradation product

This comparison illustrates the variety of structural modifications that can occur during synthesis, storage, or metabolism of citalopram. Each impurity provides unique information about potential degradation pathways and stability concerns.

Pharmaceutical Research Applications

Citalopram Descyano Impurity Oxalate has several significant applications in pharmaceutical research:

Stability Studies

Researchers use this impurity to:

  • Investigate degradation mechanisms of citalopram under various storage conditions

  • Develop stability-indicating analytical methods

  • Establish appropriate shelf-life and storage recommendations for citalopram formulations

Toxicological Assessments

The compound is valuable in:

  • Evaluating potential toxicity profiles of citalopram impurities

  • Assessing the safety margins of pharmaceutical formulations

  • Understanding structure-activity relationships in SSRI compounds

Synthetic Route Optimization

Analysis of this impurity helps in:

  • Identifying critical control points in the synthetic pathway

  • Optimizing reaction conditions to minimize impurity formation

  • Developing more efficient purification processes

These research applications demonstrate the broader significance of this impurity beyond just quality control, extending into fundamental pharmaceutical science and drug development.

Regulatory Considerations

Regulatory agencies worldwide have established specific guidelines regarding pharmaceutical impurities, including Citalopram Descyano Impurity Oxalate:

  • Impurity limits are typically established based on safety data and daily dose of the active ingredient

  • Identification thresholds are set, above which structural characterization is required

  • Qualification thresholds determine when toxicological evaluation is necessary

  • Pharmacopeial monographs may list specific impurities that must be controlled

Manufacturers must demonstrate that they can effectively control this impurity within acceptable limits to ensure patient safety and pharmaceutical efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator